3-AMINO-2-HYDROXYCYCLOHEXANE-1-CARBOXYLIC ACID
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Overview
Description
3-Amino-2-hydroxycyclohexane-1-carboxylic acid is a cyclohexane derivative with an amino group at the third position, a hydroxyl group at the second position, and a carboxylic acid group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2-hydroxycyclohexane-1-carboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the Diels-Alder reaction to form the cyclohexane ring, followed by selective functionalization to introduce the amino, hydroxyl, and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-2-hydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
- Oxidation of the hydroxyl group can yield 3-amino-2-oxocyclohexane-1-carboxylic acid.
- Reduction of the carboxylic acid group can produce 3-amino-2-hydroxycyclohexanol .
Scientific Research Applications
3-Amino-2-hydroxycyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-2-hydroxycyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl and carboxylic acid groups can participate in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
3-Amino-2-hydroxycyclohexanecarboxylic acid derivatives: These compounds have similar structures but may differ in the position or type of functional groups.
Cyclohexane-1,2,3-tricarboxylic acid: This compound has three carboxylic acid groups and can be used for comparison in terms of reactivity and applications.
Uniqueness: 3-Amino-2-hydroxycyclohexane-1-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
3-amino-2-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c8-5-3-1-2-4(6(5)9)7(10)11/h4-6,9H,1-3,8H2,(H,10,11) |
InChI Key |
WHUVCXBMIOYVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C(C1)N)O)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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